N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a cyclopropyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 2-(1-benzothiophen-3-yl)-2-hydroxyethyl side chain.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-14(12-9-23-16-4-2-1-3-11(12)16)8-18-17(21)13-7-15(22-19-13)10-5-6-10/h1-4,7,9-10,14,20H,5-6,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLONQFNDWZROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CSC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of Benzothiophene Derivative: The benzothiophene core can be synthesized through methods such as the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.
Formation of Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring.
Reduction: Reduction reactions can be performed on the oxazole ring.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can lead to sulfoxides or sulfones.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique properties make it a candidate for use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Core Structure | 1,2-Oxazole | 1,2-Oxazole | 1,2-Oxazole + 1,2,4-Oxadiazole | Thienoimidazolidine |
| Key Substituent | Benzothiophene-hydroxyethyl | Chloroacetyl-piperidine | Thiophene | Biotin-like moiety |
| Molecular Weight | ~350–370 g/mol | 311.76 g/mol | 330.40 g/mol | 737.91 g/mol |
| Likely Solubility | Moderate (polar groups) | Low (chloroacetyl) | Moderate (oxadiazole) | Low (high MW) |
| Potential Application | CNS-targeting | Kinase inhibition | Metabolic stability | Bioconjugation |
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 300.36 g/mol
- CAS Number : 2330083-19-5
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The primary areas of focus include:
-
Antimicrobial Activity
- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium with Minimum Bactericidal Concentration (MBC) values around 125 µg/mL .
- Antifungal Activity
- Cytotoxicity
Detailed Research Findings
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by MDPI evaluated the antimicrobial efficacy of various derivatives of oxazole compounds, including this compound. The results indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains due to its effective MBC values against clinically relevant pathogens .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of the compound on cancer cell lines. The study demonstrated that while some derivatives exhibited cytotoxicity, this compound maintained a favorable safety profile, making it a candidate for further exploration in cancer therapy without significant toxicity concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
